

# SGN-70: A Technical Guide to Humanization and Antibody Engineering

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the humanization and antibody engineering of SGN-70, a humanized monoclonal antibody targeting CD70, a cell surface antigen expressed on various hematologic malignancies and solid tumors.

## Introduction to SGN-70 and its Target

CD70, a member of the tumor necrosis factor (TNF) superfamily, is a compelling target for antibody-based cancer therapy due to its limited expression on normal tissues and aberrant expression on a range of cancers, including Hodgkin and non-Hodgkin lymphoma, multiple myeloma, and renal cell carcinoma.[1][2] SGN-70 is a humanized IgG1 monoclonal antibody designed to elicit potent anti-tumor activity through various Fc-mediated effector functions.[1]

# SGN-70 Humanization: From Murine Precursor to Clinical Candidate

The development of SGN-70 involved the humanization of the murine anti-CD70 antibody 1F6 to minimize the risk of immunogenicity in human patients.[1] The primary strategy employed was complementarity-determining region (CDR) grafting.

The CDRs from the heavy and light chain variable regions of the murine 1F6 antibody were grafted onto human germline framework regions.[1] Specifically, the light chain CDRs were



grafted onto the human germline exons B3 and Jk1, while the heavy chain CDRs were grafted onto the human germline exons VH1-2 and JH6.[1]

To optimize antigen binding, a single framework mutation, E46K, was introduced into the humanized heavy chain variable domain.[1] This resulted in the final humanized anti-CD70 antibody, SGN-70.

## **Antibody Engineering and In Vitro Characterization**

SGN-70 was engineered as an IgG1 isotype to maximize its effector functions.[1] A variant, SGN-70v, was also created with impaired Fcy receptor binding to serve as a negative control in mechanism-of-action studies.[1]

## **Data Presentation: Binding Affinity**

The binding affinities of the chimeric (c1F6) and humanized (SGN-70) antibodies to CD70-expressing cells were determined using a cell-based saturation binding assay. The apparent dissociation constants (Kd) are summarized in the table below.

| Antibody            | Apparent Kd (nmol/L) |
|---------------------|----------------------|
| Chimeric 1F6 (c1F6) | 0.55[1]              |
| Humanized SGN-70    | 0.97[1]              |

# Experimental Protocols Cell-Based Saturation Binding Assay

Objective: To determine the apparent binding affinity (Kd) of c1F6 and SGN-70 to CD70-expressing cells.

#### Materials:

- CD70-positive 786-O tumor cells[1]
- Europium-labeled SGN-70 and c1F6 antibodies[1]
- Assay buffer



Fluorometer

#### Protocol:

- Varying concentrations of europium-labeled SGN-70 or c1F6 were incubated with a fixed number of CD70+ 786-O tumor cells.[1]
- The cell-antibody mixtures were incubated to allow binding to reach equilibrium.
- · Unbound antibody was removed by washing.
- The relative fluorescence of the cell-bound, europium-labeled antibody was measured using a fluorometer.[1]
- The apparent Kd values were determined as the concentration of antibody required for halfmaximal binding.[1]

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To assess the ability of SGN-70 to induce the lysis of CD70-positive tumor cells by immune effector cells.

#### Materials:

- CD70-positive target cells (e.g., 786-O)[1]
- Peripheral blood mononuclear cells (PBMCs) as a source of effector cells (e.g., Natural Killer cells)
- SGN-70 and control IgG antibodies
- · Cell culture medium
- Lysis detection reagent (e.g., lactate dehydrogenase (LDH) release assay kit)

#### Protocol:



- CD70+ target cells (786-O) were seeded in a 96-well plate.[1]
- Varying concentrations of SGN-70 or a non-binding control IgG were added to the wells and incubated with the target cells to allow for opsonization.
- Freshly isolated PBMCs were added to the wells at a specific effector-to-target cell ratio.
- The plate was incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell lysis.
- The amount of target cell lysis was quantified by measuring the release of LDH into the supernatant using a commercially available kit.

## **Complement-Dependent Cytotoxicity (CDC) Assay**

Objective: To evaluate the capacity of SGN-70 to lyse CD70-positive tumor cells via the classical complement pathway.

#### Materials:

- CD70-positive target cells (e.g., MHH-PREB-1)[1]
- SGN-70 and control IgG antibodies
- Normal human serum as a source of complement
- Cell viability dye or lysis detection reagent

#### Protocol:

- CD70+ target cells (MHH-PREB-1) were plated in a 96-well plate.[1]
- Different concentrations of SGN-70 or a control IgG were added to the wells.
- A source of active human complement (normal human serum) was added to the wells.
- The plate was incubated for a specified time at 37°C to allow for complement activation and cell lysis.



Cell lysis was determined by measuring the percentage of dead cells using a viability dye
and flow cytometry or by quantifying the release of intracellular components.

## Mandatory Visualizations SGN-70 Humanization Workflow





Click to download full resolution via product page

Caption: SGN-70 Humanization Workflow.

## **CD70-CD27 Signaling Pathway in Cancer**



Click to download full resolution via product page



Caption: CD70-CD27 Signaling in Cancer.

## **Experimental Workflow for ADCC Assay**



Click to download full resolution via product page

Caption: ADCC Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SGN-70: A Technical Guide to Humanization and Antibody Engineering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404305#sgn-70-humanization-and-antibody-engineering]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com